4-(3-Methylphenyl)cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(m-Tolyl)cinnoline is an organic compound belonging to the cinnoline family, which is a class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 4-(m-Tolyl)cinnoline consists of a cinnoline core with a meta-tolyl group attached to the fourth position of the cinnoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(m-Tolyl)cinnoline can be achieved through various methods. One common approach involves the reaction of 4-alkylpyridazine with nitrostyrene in the presence of dioxane and piperidine at 100°C . Another method includes the treatment of (4-aminocinnolin-3-yl)-p-tolyl-methanones with acetic anhydride under reflux conditions, followed by cyclization in dimethylformamide with potassium carbonate .
Industrial Production Methods: Industrial production of 4-(m-Tolyl)cinnoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance the efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-(m-Tolyl)cinnoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be annelated to form 1,2-dihydro-4-(p-tolyl)-2-oxopyrido[3,2-c]cinnoline derivatives via (4-acetamido-cinnolin-3-yl)-p-tolyl-methanones .
Common Reagents and Conditions:
Oxidation: Treatment with oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reactions with halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(m-Tolyl)cinnoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, making it a potential candidate for anticancer therapy . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
4-(m-Tolyl)cinnoline can be compared with other similar compounds such as cinnoline-4-ol, cinnoline-4-thiol, and cinnoline-4-amine . These compounds share a similar cinnoline core but differ in their substituents, leading to variations in their chemical and biological properties. For instance, cinnoline-4-ol exists predominantly in the oxo form, while cinnoline-4-thiol is present in the thione form . The unique meta-tolyl group in 4-(m-Tolyl)cinnoline distinguishes it from these related compounds and contributes to its distinct reactivity and applications.
Biological Activity
4-(3-Methylphenyl)cinnoline, a derivative of the cinnoline family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: this compound
- CAS Number: 90141-91-6
- Molecular Formula: C15H13N3
- Molecular Weight: 237.29 g/mol
The structure of this compound features a cinnoline ring system substituted with a 3-methylphenyl group, which influences its biological interactions.
Antimicrobial Activity
Research indicates that cinnoline derivatives exhibit significant antimicrobial properties. A study evaluated various cinnoline compounds, including this compound, against a range of bacterial strains.
Table 1: Antimicrobial Activity of Cinnoline Derivatives
Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|---|
This compound | Staphylococcus aureus | 25 | 15 |
Escherichia coli | 30 | 12 | |
Pseudomonas aeruginosa | 40 | 10 |
These results suggest that this compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anti-inflammatory Effects
Cinnoline derivatives have also been studied for their anti-inflammatory properties. A recent investigation into the effects of various substituted cinnolines showed that compounds with certain substituents can modulate inflammatory pathways.
Case Study: NF-κB Inhibition
In vitro studies demonstrated that this compound significantly inhibited the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. The compound reduced NF-κB activity by approximately 30% at a concentration of 20 µM, indicating its potential as an anti-inflammatory agent .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Nuclear Translocation Modulation: By affecting the translocation of NF-κB to the nucleus, it can decrease the expression of pro-inflammatory cytokines.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and potential toxicity of this compound is crucial for its therapeutic application. Preliminary studies indicate:
- Absorption: The compound is expected to have moderate bioavailability due to its lipophilic nature.
- Distribution: It may distribute widely in tissues due to its chemical structure.
- Toxicity: Initial toxicity assessments show no significant adverse effects at therapeutic doses; however, further studies are needed to establish a comprehensive safety profile .
Properties
CAS No. |
90141-91-6 |
---|---|
Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-(3-methylphenyl)cinnoline |
InChI |
InChI=1S/C15H12N2/c1-11-5-4-6-12(9-11)14-10-16-17-15-8-3-2-7-13(14)15/h2-10H,1H3 |
InChI Key |
ICQFPEHTLQPTOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.